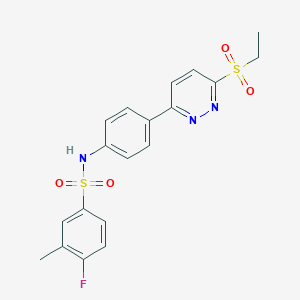

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

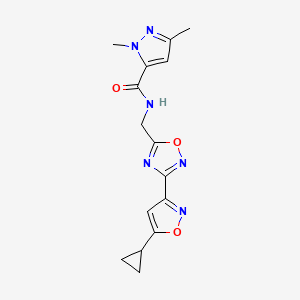

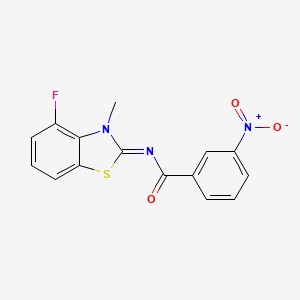

“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide” is an organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of the appropriate sulfonyl chloride with an amine to form the sulfonamide . The specific synthesis pathway for this compound could not be found in the available literature.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring and a benzenesulfonamide group. The pyridazine ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Applications De Recherche Scientifique

Antimicrobial Activity

Pyridazine derivatives, including the compound , have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Antidepressant Properties

Research has shown that pyridazine derivatives can have antidepressant effects . This suggests potential applications in the treatment of mood disorders.

Antihypertensive Effects

Some pyridazine derivatives have been evaluated as potential antihypertensive agents . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Anticancer Applications

Pyridazine derivatives have also been associated with anticancer properties . This opens up possibilities for their use in cancer therapy.

Anti-Inflammatory Properties

Pyridazine derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.

Antidiabetic Effects

Research has also indicated that pyridazine derivatives can have antidiabetic effects . This suggests potential applications in the treatment of diabetes.

Anticonvulsant Properties

Pyridazine derivatives have been associated with anticonvulsant properties . This suggests potential applications in the treatment of seizure disorders.

Agrochemical Applications

Various pyridazinone derivatives are well known as agrochemicals . This suggests potential applications in agriculture, such as in the development of new pesticides or herbicides.

Mécanisme D'action

Target of Action

The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-fluoro-3-methylbenzene-1-sulfonamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It is known that pyridazine derivatives have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it acts upon.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological targets. Given the wide range of pharmacological activities exhibited by pyridazine derivatives , the compound could potentially have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S2/c1-3-28(24,25)19-11-10-18(21-22-19)14-4-6-15(7-5-14)23-29(26,27)16-8-9-17(20)13(2)12-16/h4-12,23H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWCGRSAYNGWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/no-structure.png)

methanone](/img/structure/B2803101.png)

![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2803106.png)

![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)